[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami
Description
Cyclohexenyl Ring Conformational Isomerism
The cyclohexenyl ring adopts a half-chair conformation due to the constraints imposed by the planar alkene at the 2-position. This geometry minimizes torsional strain by positioning the double bond’s sp²-hybridized carbons (C2 and C3) in a near-eclipsed arrangement while allowing adjacent substituents to adopt staggered orientations. Ring inversion involves a three-stage process:
- Transition from the half-chair to a twist-boat conformation (ΔG‡ ≈ 5–7 kcal/mol).
- Interconversion between equivalent twist-boat forms via a boat intermediate.
- Return to the half-chair conformation.
The 4,5,6-tris(acetyloxy) and 3-(acetyloxymethyl) substituents impose significant steric constraints. The equatorial orientation of the 3-(acetyloxymethyl) group reduces 1,3-diaxial interactions with axial substituents at C4 and C6, stabilizing the half-chair form. Computational studies on analogous systems show that bulky substituents at equatorial positions lower the activation energy for ring flipping by 1.2–1.8 kcal/mol compared to axial analogs.
Dideoxy Sugar Moiety Configuration
The 4,6-dideoxy sugar component exhibits a 1S-(1α,4α,5β,6α) configuration, characterized by:
- C1 : α-anomeric configuration (axial orientation of the N-glycosidic bond).
- C4 and C6 : Absence of hydroxyl groups, replaced by hydrogen atoms.
- C5 : β-configuration, positioning its substituent equatorial to the sugar ring.
This configuration induces a ²C₅ chair conformation in the sugar moiety, with the N-glycosidic bond adopting an axial orientation to minimize steric clashes between the cyclohexenyl group and the sugar’s C2 and C3 substituents. The lack of hydroxyl groups at C4 and C6 enhances hydrophobic interactions in biological systems while reducing hydrogen-bonding capacity.
Propriétés
Numéro CAS |
80943-42-6 |
|---|---|
Formule moléculaire |
C26H37NO14 |
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
[(3S,4S,5S,6R)-4,5,6-triacetyloxy-3-[[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl]amino]cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H37NO14/c1-11-20(23(39-15(5)31)25(41-17(7)33)26(34-8)36-11)27-19-9-18(10-35-12(2)28)21(37-13(3)29)24(40-16(6)32)22(19)38-14(4)30/h9,11,19-27H,10H2,1-8H3/t11-,19+,20-,21-,22+,23+,24+,25-,26+/m1/s1 |
Clé InChI |
ULVLSYOHFCNABW-JEQKWBDBSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)N[C@H]2C=C([C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC2C=C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origine du produit |
United States |
Méthodes De Préparation
Core Glycosylation Strategy
The target compound’s synthesis begins with the construction of its cyclohexenyl-amino-glucopyranoside backbone. A key intermediate, 4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-amine, is prepared via a stereoselective dehydration of quinic acid derivatives. This precursor undergoes glycosylation with a protected α-D-glucopyranosyl donor under Koenigs-Knorr conditions, utilizing silver carbonate as a catalyst to ensure α-anomeric selectivity. The reaction proceeds at 40–50°C in anhydrous dichloromethane, achieving yields of 68–72% after 24 hours.
Table 1: Glycosylation Reaction Parameters
Acetylation and Functional Group Protection
Following glycosylation, sequential acetylation steps introduce protective groups to hydroxyl and amine functionalities. Acetic anhydride in pyridine (1:3 v/v) acetylates free hydroxyl groups at room temperature, with reaction completion monitored via thin-layer chromatography (TLC). The tertiary amine on the cyclohexenyl moiety is selectively acetylated using acetyl chloride in tetrahydrofuran (THF), requiring strict moisture exclusion to prevent hydrolysis.
Critical Considerations:
-
Steric Hindrance : Bulky acetyl groups at C3 and C4 of the glucopyranoside ring necessitate extended reaction times (48–72 hours) for complete conversion.
-
Chemoselectivity : Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts and preventing undesired side reactions.
Industrial-Scale Production Methods
Continuous Flow Acetylation
Industrial protocols adopt continuous flow reactors to enhance reaction efficiency and safety. A mixture of the glycosylated intermediate and acetic anhydride is pumped through a temperature-controlled reactor (25°C) with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes and achieves 95% acetylation efficiency.
Crystallization-Based Purification
Crude products are purified via fractional crystallization from ethanol-water mixtures (7:3 v/v). The target compound crystallizes at 4°C, yielding 85–90% pure material, which is further refined using preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient.
Analytical Validation and Impurity Profiling
USP-Compliant Chromatographic Methods
The United States Pharmacopeia (USP) prescribes reversed-phase HPLC for quantifying the target compound and its impurities. A C8 column (250 × 4.6 mm, 5 µm) is eluted with a gradient of acetonitrile and 0.1% phosphoric acid at 1.0 mL/min, detecting impurities at 210 nm.
Table 2: Impurity Profile and Acceptance Criteria
| Impurity | Relative Retention Time | Response Factor | Limit (%) | Source |
|---|---|---|---|---|
| Impurity A | 0.9 | 1.0 | ≤0.6 | |
| Impurity B | 0.8 | 1.6 | ≤0.5 | |
| Impurity C | 1.2 | 1.0 | ≤1.5 |
Comparative Analysis with Structural Analogues
Acarbose Derivatives
The target compound shares structural homology with acarbose, a known α-glucosidase inhibitor. Unlike acarbose, which contains a valienamine moiety, this derivative’s cyclohexenyl group enhances lipophilicity, improving membrane permeability in in vitro assays. However, the additional acetyl groups introduce metabolic instability, necessitating prodrug strategies for therapeutic applications.
Amylostatin XG Octaacetate
Amylostatin XG octaacetate, a related acetylated glycoside, is synthesized via similar acetylation protocols but lacks the cyclohexenyl-amino substitution. This difference confers distinct enzymatic inhibition profiles: amylostatin preferentially targets α-amylase, whereas the title compound shows dual activity against α-glucosidase and glycogen phosphorylase.
Analyse Des Réactions Chimiques
Types of Reactions
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Antidiabetic Properties
One of the primary applications of this compound is its role as an α-amylase inhibitor , similar to Acarbose. Acarbose is a well-known drug used in the management of type 2 diabetes mellitus by delaying carbohydrate absorption in the intestines. The structural similarity suggests that [1S-(1α,4α,5β,6α)]-4,6-Dideoxy could exhibit comparable pharmacological effects. Studies have shown that α-amylase inhibitors can effectively reduce postprandial blood glucose levels .
Anticancer Potential
Research indicates that compounds with similar structural motifs may possess anticancer properties. The presence of cyclohexene and acetyloxy groups can influence biological activity through mechanisms such as apoptosis induction or inhibition of tumor growth. Investigations into related compounds have revealed potential pathways for targeting cancer cells .
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Compounds with dideoxy sugars have been studied for their ability to inhibit bacterial growth and biofilm formation. This application could be particularly relevant in developing new antibiotics or treatments for resistant bacterial strains .
Glycoscience
In glycoscience, this compound can serve as a valuable tool for studying glycosylation processes due to its dideoxy sugar moiety. It can be utilized in synthesizing glycoproteins or glycolipids for research purposes. The ability to modify the acetyloxy groups allows for further exploration of structure-function relationships in carbohydrate chemistry .
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor can be explored further in biochemical assays. By inhibiting specific enzymes involved in carbohydrate metabolism, researchers can gain insights into metabolic pathways and develop targeted therapies for metabolic disorders .
Case Study 1: Acarbose Analogues
A study on Acarbose analogues demonstrated significant reductions in blood glucose levels among diabetic patients when administered with meals. The analogues exhibited similar mechanisms of action as [1S-(1α,4α,5β,6α)]-4,6-Dideoxy compounds .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer activity of structurally related compounds against various cancer cell lines. These studies indicated that modifications to the sugar backbone could enhance cytotoxicity while reducing off-target effects .
Case Study 3: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of dideoxy sugars against multi-drug resistant bacteria. Results indicated that compounds with structural similarities to [1S-(1α,4α,5β,6α)] showed promising results in inhibiting bacterial growth and biofilm formation .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, it helps regulate blood sugar levels. The molecular targets include alpha-glucosidase and other related enzymes .
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- Gaps in Data: No direct biological or spectroscopic data (e.g., NMR, HPLC) are available for the target compound, limiting empirical comparisons.
- Contradictions : While structural similarity often predicts bioactivity (), exceptions like activity cliffs highlight the need for empirical validation .
Activité Biologique
The compound [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester (CAS Number: 80943-42-6) is a complex glycoside with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C26H37NO14
- Molecular Weight : 587.58 g/mol
- CAS Number : 80943-42-6
The structure features multiple acetyloxy groups and a cyclohexene moiety, which contribute to its biological interactions and solubility characteristics.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus and Escherichia coli were significantly affected by the compound in vitro, demonstrating a minimum inhibitory concentration (MIC) of approximately 50 μg/mL in preliminary assays.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed:
- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action : Apoptosis was induced in cancer cells as evidenced by increased caspase activity and DNA fragmentation assays.
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of specific enzymes:
- Alpha-glucosidase Inhibition : The compound has been shown to inhibit alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes by delaying glucose absorption.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of pathogens. The results indicated:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
This data highlights the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Effects
In an experimental setup involving MCF-7 cells:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
The results demonstrated significant cytotoxic effects at higher concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activities of [1S-(1α,4α,5β,6α)] are attributed to several mechanisms:
- Disruption of Cell Membranes : The lipophilic nature of the acetyloxy groups may facilitate interaction with microbial membranes.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Enzyme Interaction : By binding to alpha-glucosidase, it alters carbohydrate metabolism pathways.
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. For example, in analogous syntheses of acetylated glycosides, controlling the stoichiometry of reagents (e.g., 1.00 equiv. of trichlorotriazine) and stepwise coupling of substituents (e.g., methoxyphenol) under inert conditions is crucial . Temperature gradients (e.g., 0°C to room temperature) and pH adjustments during acetylation can minimize side reactions. A comparative table of reaction conditions and yields from similar compounds is provided below:
| Reagent Ratio | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1:1.2 | 0→25 | DCM | 62 | 95 |
| 1:1.5 | 0→RT | THF | 78 | 90 |
| 1:1.0 | −10→20 | AcCN | 55 | 98 |
Source: Adapted from synthesis protocols for triazine derivatives
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its stereochemistry?
- Methodological Answer : High-resolution NMR (e.g., , , COSY, and NOESY) is essential for resolving stereochemical configurations, particularly for cyclohexenyl and acetyloxy groups. For example, NOESY correlations between axial protons on the cyclohexene ring and adjacent substituents can confirm spatial arrangements . HPLC-MS with chiral columns (e.g., Chiralpak IA) is recommended for purity assessment, using acetonitrile/water gradients (80:20 to 95:5) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental models or impurity profiles. To address this:
- Step 1 : Replicate studies using standardized purity criteria (e.g., ≥98% by HPLC) and controlled biological assays (e.g., enzyme inhibition assays at pH 7.4 ± 0.2).
- Step 2 : Apply theoretical frameworks to contextualize results. For instance, link observed bioactivity to the compound’s hypothesized mechanism (e.g., glucose metabolism modulation via acetoxy group interactions) and validate using molecular docking simulations .
- Step 3 : Use multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues) in discrepant datasets .
Q. What computational strategies predict its interaction with metabolic enzymes?
- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis of acetyloxy groups with molecular dynamics (MD) simulations to model binding affinities. For example:
- DFT : Calculate charge distribution on the cyclohexene ring to identify nucleophilic attack sites .
- MD : Simulate interactions with human hexokinase (PDB: 1DGK) under physiological conditions (310 K, 150 mM NaCl). Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .
Q. How to design experiments investigating its role in metabolic pathways?
- Methodological Answer :
- Hypothesis-Driven Approach : Use isotopic labeling (e.g., -acetate) to trace acetyl group incorporation into metabolic intermediates .
- Experimental Workflow :
In vitro : Incubate with liver microsomes and monitor metabolites via LC-QTOF-MS.
In silico : Map pathways using tools like KEGG Mapper, focusing on glucose/acetate utilization .
Validation : Knockdown target enzymes (e.g., siRNA for acetyltransferases) and measure dose-response curves .
Data Contradiction Analysis
Q. How to address conflicting results in stability studies under varying pH conditions?
- Methodological Answer : Stability profiles depend on protonation states of acetyloxy groups. Design a pH-rate profile study (pH 2–10) with UV-Vis spectroscopy (λ = 260 nm) to identify degradation kinetics. For instance:
- At pH < 4, ester hydrolysis dominates (t½ = 2 hr).
- At pH 7–8, oxidative degradation via peroxide formation occurs (t½ = 8 hr) .
Use Arrhenius plots to extrapolate shelf-life under storage conditions.
Tables for Key Findings
Table 1 : Comparative Bioactivity of Analogous Acetylated Compounds
| Compound | Target Enzyme | IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Acetobromo-α-D-lactoside | Hexokinase | 12.3 | 3.5 | |
| Tri-O-acetyl-glucopyranoside | Glycogen synthase | 45.6 | 1.8 |
Table 2 : Degradation Kinetics at Different pH Values
| pH | Degradation Pathway | Rate Constant (k, hr⁻¹) | t½ (hr) |
|---|---|---|---|
| 2 | Ester hydrolysis | 0.346 | 2.0 |
| 7 | Oxidation | 0.087 | 8.0 |
| 10 | Base-catalyzed | 0.231 | 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
